molecular formula C14H19BN2O3 B1378200 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one CAS No. 1487357-03-8

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

Cat. No. B1378200
M. Wt: 274.13 g/mol
InChI Key: GGJDFBYJGGAPOY-UHFFFAOYSA-N
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Description

“1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one” is a chemical compound with the molecular formula C14H19BN2O2 . It has a molecular weight of 258.13 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a boron atom at the center of a dioxaborolane ring, which is tetramethylated . The compound also contains a pyrrolo[2,3-b]pyridin-2-one moiety .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 258.13 g/mol . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 1 rotatable bond .

Scientific Research Applications

  • Borylation of Alkylbenzenes

    • Field : Organic Chemistry
    • Application : This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes .
    • Method : The process involves the use of a palladium catalyst to form pinacol benzyl boronate .
    • Results : The outcome is the formation of pinacol benzyl boronate, a useful intermediate in organic synthesis .
  • Hydroboration of Alkynes and Alkenes

    • Field : Organic Chemistry
    • Application : It can be used for the hydroboration of alkyl or aryl alkynes and alkenes .
    • Method : The process involves the use of transition metal catalysts .
    • Results : The outcome is the formation of boronates, which are useful intermediates in organic synthesis .
  • Coupling with Aryl Iodides

    • Field : Organic Chemistry
    • Application : It can be used for coupling with aryl iodides .
    • Method : The process involves the use of a copper catalyst to form aryl boronates .
    • Results : The outcome is the formation of aryl boronates, which are useful intermediates in organic synthesis .
  • Synthesis of Cholinergic Drugs

    • Field : Medicinal Chemistry
    • Application : Similar compounds participate in the synthesis of cholinergic drugs which can treat gastrointestinal diseases .
    • Method : The exact method of synthesis is not specified .
    • Results : The outcome is the formation of cholinergic drugs .
  • Synthesis of Oxazolidinone Derivatives

    • Field : Medicinal Chemistry
    • Application : Similar compounds participate in the synthesis of oxazolidinone derivatives for modulators of mGluR5 .
    • Method : The exact method of synthesis is not specified .
    • Results : The outcome is the formation of oxazolidinone derivatives .
  • Suzuki-Miyaura Cross-Coupling Reactions

    • Field : Organic Chemistry
    • Application : This compound can be used as a reagent for Suzuki-Miyaura cross-coupling reactions .
    • Method : The process involves the use of a palladium catalyst and a base .
    • Results : The outcome is the formation of biaryl compounds, which are useful in various fields including pharmaceuticals and materials science .
  • Transesterification Reactions

    • Field : Organic Chemistry
    • Application : It can be used as a reagent for transesterification reactions .
    • Method : The process involves the exchange of the alkoxy group of an ester compound by another alcohol .
    • Results : The outcome is the formation of a new ester, which can be used in various applications including biodiesel production .
  • Preparation of Aminothiazoles

    • Field : Medicinal Chemistry
    • Application : It can be used for the preparation of aminothiazoles, which are potential γ-secretase modulators .
    • Method : The exact method of synthesis is not specified .
    • Results : The outcome is the formation of aminothiazoles .
  • Preparation of Amino-pyrido-indol-carboxamides

    • Field : Medicinal Chemistry
    • Application : It can be used for the preparation of amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors for myeloproliferative disorders therapy .
    • Method : The exact method of synthesis is not specified .
    • Results : The outcome is the formation of amino-pyrido-indol-carboxamides .
  • Suzuki-Miyaura Cross-Coupling Reactions

    • Field : Organic Chemistry
    • Application : This compound can be used as a reagent for Suzuki-Miyaura cross-coupling reactions .
    • Method : The process involves the use of a palladium catalyst and a base .
    • Results : The outcome is the formation of biaryl compounds, which are useful in various fields including pharmaceuticals and materials science .
  • Transesterification Reactions

    • Field : Organic Chemistry
    • Application : It can be used as a reagent for transesterification reactions .
    • Method : The process involves the exchange of the alkoxy group of an ester compound by another alcohol .
    • Results : The outcome is the formation of a new ester, which can be used in various applications including biodiesel production .
  • Preparation of Aminothiazoles

    • Field : Medicinal Chemistry
    • Application : It can be used for the preparation of aminothiazoles, which are potential γ-secretase modulators .
    • Method : The exact method of synthesis is not specified .
    • Results : The outcome is the formation of aminothiazoles .
  • Preparation of Amino-pyrido-indol-carboxamides

    • Field : Medicinal Chemistry
    • Application : It can be used for the preparation of amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors for myeloproliferative disorders therapy .
    • Method : The exact method of synthesis is not specified .
    • Results : The outcome is the formation of amino-pyrido-indol-carboxamides .

properties

IUPAC Name

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)10-6-9-7-11(18)17(5)12(9)16-8-10/h6,8H,7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJDFBYJGGAPOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C(=O)C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

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